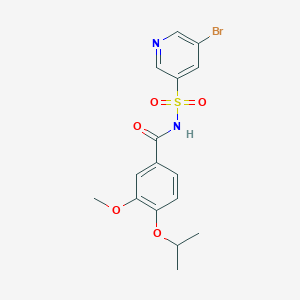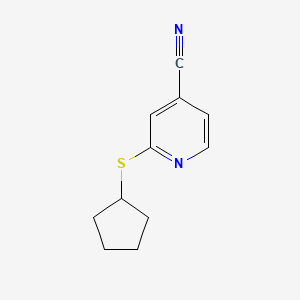![molecular formula C13H14Cl2FNO2 B7572789 1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one, commonly known as DFPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DFPM is a morpholine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
DFPM has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. DFPM has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFPM has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In addition, DFPM has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
DFPM exerts its effects by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. DFPM has been shown to inhibit the activation of Akt, which is involved in cell survival and proliferation. DFPM also inhibits the activation of NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. DFPM has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DFPM has several advantages for lab experiments, including its high purity and stability. DFPM is also readily available and can be synthesized using various methods. However, DFPM has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
DFPM has promising potential for therapeutic applications, and future studies should focus on further investigating its mechanism of action and physiological effects. Future studies should also investigate the potential toxicity of DFPM and its effects on different cell types. In addition, the development of new methods for synthesizing DFPM with improved purity and solubility would be beneficial for future research.
Méthodes De Synthèse
DFPM can be synthesized using various methods, including the reaction of 2,4-dichloro-5-fluoroaniline with morpholine in the presence of a base, followed by acylation with propionyl chloride. Another method involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with morpholine in the presence of a reducing agent, followed by acylation with propionyl chloride. The purity of DFPM can be improved by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
1-[2-(2,4-dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2FNO2/c1-2-13(18)17-3-4-19-12(7-17)8-5-11(16)10(15)6-9(8)14/h5-6,12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMYZVZCWLXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC(C1)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)


![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)

